![molecular formula C14H11F2N3O B2915979 (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-94-2](/img/structure/B2915979.png)
(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
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Overview
Description
“(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a complex organic compound. It contains a pyrido[2,3-d]pyrimidin-2-one moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . This structure is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s , for drug discovery probably due to their resemblance with DNA bases .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes on heating or under microwave irradiation afforded new functionally substituted 5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones .
Molecular Structure Analysis
The crystal structures of DNA duplexes containing 7,8-dihydropyrido[2,3-d]pyrimidin-2-one have been determined at 1.9–2.9 Å resolutions . In all of the structures, the analogue base pairs with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .
Chemical Reactions Analysis
The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one into DNA duplexes results in a significant enhancement of their stability . This suggests that the compound stabilizes DNA duplexes by forming base pairs with either guanine or adenine .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, such as this compound, often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often exert their effects by inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, potentially leading to various downstream effects.
Biochemical Pathways
The inhibition of protein kinases can disrupt a variety of cellular signaling pathways . These disruptions can affect processes such as cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
One study suggests that pyrido[2,3-d]pyrimidin-7(8h)-ones, a class of compounds to which this molecule belongs, are orally bioavailable . This suggests that the compound could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The inhibition of protein kinases can lead to a disruption of cellular signaling processes, potentially affecting cell growth, differentiation, migration, and metabolism .
Advantages and Limitations for Lab Experiments
One of the advantages of using (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone in lab experiments is its potential to exhibit significant biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone. One area of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of this compound.
Synthesis Methods
The synthesis of (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has been reported in various studies. One of the most common methods involves the reaction of 2,6-difluoroaniline and 2-amino-4,5,6,7-tetrahydro-1H-pyrido[4,3-d]pyrimidin-5-one in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit promising biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
(2,6-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-10-2-1-3-11(16)13(10)14(20)19-5-4-12-9(7-19)6-17-8-18-12/h1-3,6,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBISWNGQWXILDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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